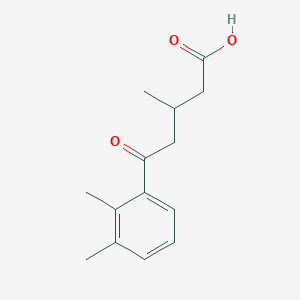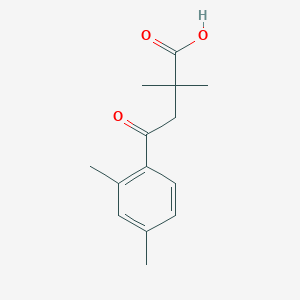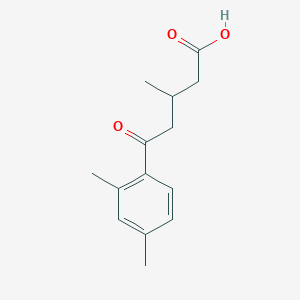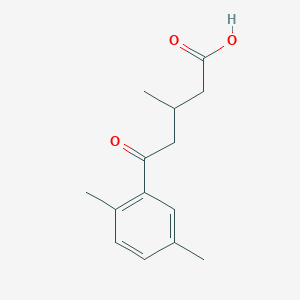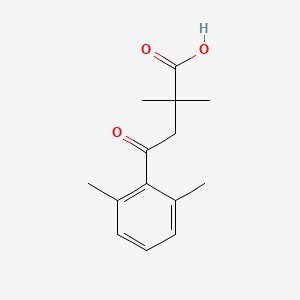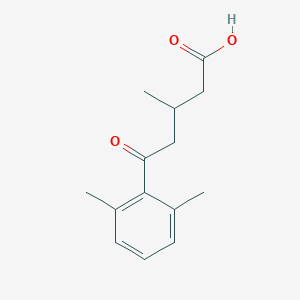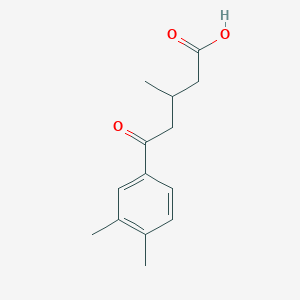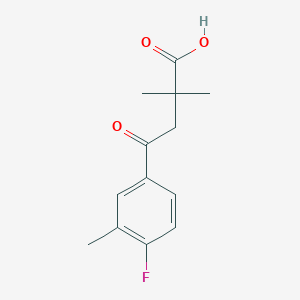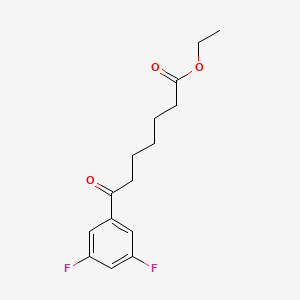
Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate is a complex organic compound. Based on its name, it likely contains an ethyl group, a heptanoate group (a seven-carbon chain with a carboxylic acid at the end), and a 3,5-difluorophenyl group (a phenyl group with fluorine atoms at the 3rd and 5th positions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving various reagents and catalysts . For instance, a compound named “1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea” was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in sequential two steps with 92% yield .Applications De Recherche Scientifique
Polymorphic Characterization
- Polymorphism in Related Compounds : Ethyl compounds structurally related to Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate have been studied for their polymorphic forms, which exhibit similar spectra and diffraction patterns, posing challenges for analytical techniques. Spectroscopic and diffractometric techniques, including Capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been used for characterizing these forms (Vogt et al., 2013).
Antiproliferative Activity
- Antiproliferative Compounds : Derivatives of Ethyl 7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, highlighting their potential in cancer research (Nurieva et al., 2015).
Intermediate Synthesis
- Intermediate in Cilastatin Synthesis : Ethyl 7-chloro-2-oxoheptanoate, a compound related to Ethyl 7-oxoheptanoate, has been synthesized as an intermediate for cilastatin, a renal dehydropeptidase inhibitor. This synthesis involves several steps, including esterification, cyclization, and alkylation, leading to improvements in yield (Chen Xin-zhi, 2006).
Polymerization Catalysts
- Catalysts in Polymerization : Titanium complexes bearing difluorophenyl groups, akin to Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate, have been synthesized and investigated as catalysts for ethylene polymerization, demonstrating high catalytic activity and potential for producing linear polyethylenes (Matsugi et al., 2002).
Anticancer Properties
- Anticancer Activity : Compounds synthesized using ethyl 3-oxo-propanoate, structurally related to Ethyl 7-oxoheptanoate, displayed significant activity against colon cancer and leukemia cell lines, emphasizing their potential in developing new cancer treatments (Abdel‐Aziz et al., 2013).
Antimicrobial Activity
- Antimicrobial Compounds : The synthesis of certain ethyl 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, structurally similar to Ethyl 7-oxoheptanoate, has shown promising antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
Photophysical and Photochemical Properties
- Phthalocyanine Derivatives : Ethyl 7-oxoheptanoate derivatives have been used in synthesizing phthalocyanine complexes, which are investigated for their photophysical and photochemical properties, applicable in fields like photodynamic therapy and solar cells (Kuruca et al., 2018).
Propriétés
IUPAC Name |
ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVHWRETVBWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645587 |
Source


|
| Record name | Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |
CAS RN |
898752-43-7 |
Source


|
| Record name | Ethyl 3,5-difluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

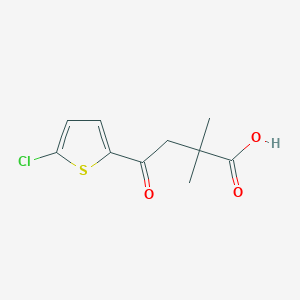
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)
